molecular formula C7H11N3 B1500482 (2,4-Dimethylpyrimidin-5-yl)methanamine CAS No. 34684-92-9

(2,4-Dimethylpyrimidin-5-yl)methanamine

Cat. No.: B1500482
CAS No.: 34684-92-9
M. Wt: 137.18 g/mol
InChI Key: AZLLDOSXNXEFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

(2,4-Dimethylpyrimidin-5-yl)methanamine exhibits a pyrimidine heterocyclic core with three substituents: a methyl group at position 2, a second methyl group at position 4, and a methanamine (-CH₂NH₂) group at position 5. The pyrimidine ring consists of a six-membered aromatic system with alternating single and double bonds, containing two nitrogen atoms at positions 1 and 3.

The bonding patterns are characterized by:

  • Aromatic C-N bonds within the pyrimidine ring, with bond lengths typically ranging between 1.33–1.36 Å for C-N bonds in pyrimidines.
  • Single C-C bonds for methyl substituents, with C-CH₃ bond lengths approximating 1.54 Å.
  • Primary amine functionality in the methanamine group, featuring a single N-H bond and a C-N single bond.

The SMILES notation CC1=NC=C(CN)C(C)=N1 accurately represents the connectivity: the pyrimidine ring (positions 1–6) with methyl groups at positions 2 and 4 and a methanamine at position 5.

IUPAC Nomenclature and Systematic Identification

The IUPAC name is derived from systematic numbering of the pyrimidine ring:

  • Parent structure : Pyrimidin-5-yl (position 5 is prioritized for substituent naming).
  • Substituents :
    • 2-methyl : Methyl group at position 2.
    • 4-methyl : Methyl group at position 4.
    • methanamine : -CH₂NH₂ group at position 5.

This follows IUPAC rules for numbering heterocycles, ensuring the lowest possible numbers for substituents. The compound is also identified by:

Identifier Value
CAS Number 34684-92-9
PubChem CID 45080378
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol

Alternative names include "5-pyrimidinemethanamine, 2,4-dimethyl-" and "SCHEMBL14677401".

Comparative Analysis of Pyrimidine Derivatives in Structural Databases

To contextualize this compound within pyrimidine chemistry, its structure is compared to closely related derivatives:

Compound Substituents Molecular Formula Key Features
This compound 2-Me, 4-Me, 5-CH₂NH₂ C₇H₁₁N₃ Primary amine at position 5
2,4-Dimethyl-5-pyrimidinemethanol 2-Me, 4-Me, 5-CH₂OH C₇H₁₀N₂O Hydroxymethyl group at position 5
5-(Aminomethyl)-4-methylpyrimidin-2-amine 2-NH₂, 4-Me, 5-CH₂NH₂ C₆H₁₀N₄ Dual amino groups at positions 2 and 5
2-Methyl-4-amino-5-aminomethylpyrimidine 2-Me, 4-NH₂, 5-CH₂NH₂ C₆H₁₀N₄ Aminomethyl and amino substituents

Structural distinctions :

  • Functional group variation : Methanamine (-CH₂NH₂) vs. methanol (-CH₂OH) or amino (-NH₂) substituents.
  • Nitrogen content : Higher nitrogen count in amino-substituted derivatives (e.g., C₆H₁₀N₄).
  • Molecular weight : Incremental differences due to substituent type (e.g., +1.18 g/mol for methanamine vs. methanol).

These comparisons highlight the compound’s unique position as a primary amine-bearing pyrimidine derivative, distinct from alcohol- or tertiary amine-substituted analogs.

Properties

IUPAC Name

(2,4-dimethylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-7(3-8)4-9-6(2)10-5/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLLDOSXNXEFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663958
Record name 1-(2,4-Dimethylpyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34684-92-9
Record name 2,4-Dimethyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34684-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethylpyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2,4-Dimethylpyrimidin-5-yl)methanamine is a pyrimidine derivative characterized by two methyl substituents at the 2 and 4 positions and an amine group at the 5 position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and organic synthesis.

  • Molecular Formula : C₇H₁₁N₃
  • Molecular Weight : 137.18 g/mol
  • Structure : The compound features a pyrimidine ring, which is a key structural element influencing its biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Its structural similarity to known bioactive compounds suggests it may interact with various biological targets, including receptors involved in metabolic and neurological pathways.

Potential Pharmacological Applications

  • Orexin Receptor Antagonism : Compounds derived from this compound have been evaluated for their ability to bind to orexin receptors. These receptors are implicated in sleep regulation, making this compound a candidate for treating sleep disorders such as insomnia.
  • Antiviral Activity : Preliminary studies have suggested that derivatives of this compound may exhibit antiviral properties, particularly against HIV-1, by interacting with non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by its substitution pattern. Comparative studies with similar compounds reveal that modifications can enhance or alter biological activity:

Compound NameStructure FeaturesBiological Activity
2,4-DiaminopyrimidineTwo amino groups at positions 2 and 4Different biological properties due to amino groups
2,4-DimethylpyrimidineSimpler derivative without the methanamine groupLacks significant biological activity
2,4-Dimethylpyrimidin-5-olHydroxyl group instead of methanamineSimilar reactivity but distinct physical properties

Case Studies and Research Findings

  • Interaction Studies : A study demonstrated that this compound exhibits binding affinity to orexin receptors. This interaction is crucial for understanding its potential therapeutic applications in sleep disorders.
  • Synthesis and Derivatives : Various synthesis methods have been reported for producing derivatives of this compound. These derivatives are being explored for enhanced biological properties through different functional group modifications .
  • Antiviral Research : In a recent study focusing on anti-HIV agents, derivatives of pyrimidine compounds were shown to possess improved potency against NNRTI-resistant mutations. The structural features of these compounds were linked to their ability to form extensive hydrophobic interactions with viral targets .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites on target proteins while the methyl groups contribute to hydrophobic interactions that stabilize these complexes.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its significant biological activity. Research indicates that (2,4-Dimethylpyrimidin-5-yl)methanamine may have therapeutic applications in treating various diseases, particularly cancer. It acts as a modulator of nuclear transport pathways by inhibiting CRM1 (Chromosomal Maintenance 1), which is involved in the export of tumor suppressor proteins from the nucleus. By inhibiting CRM1, this compound may restore the normal function of tumor suppressor proteins like p53, potentially leading to regression of tumors .

Case Study: CRM1 Inhibition and Cancer Therapy

  • Objective: Investigate the effects of CRM1 inhibition on tumor suppressor protein localization.
  • Findings: Inhibition of CRM1 by this compound resulted in increased nuclear localization of p53 and enhanced sensitivity of cancer cells to DNA-damaging agents .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various substitution reactions that can lead to the formation of functionalized derivatives useful in pharmaceuticals and agrochemicals.

Applications in Synthesis:

  • Substitution Reactions: Formation of substituted pyrimidine derivatives.
  • Oxidation and Reduction: Creation of oxidized or reduced derivatives for further chemical applications.

Neuroprotective Research

The compound's role as a nuclear transport modulator has implications in neurodegenerative diseases. By influencing the transport of neuroprotective proteins into the nucleus, this compound may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Research Highlights:

  • Mechanism: Inhibition of CRM1 enhances the nuclear retention of neuroprotective factors.
  • Potential Outcomes: Increased resistance to oxidative stress in neuronal cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2,4-Dimethylpyrimidin-5-yl)methanamine with structurally related compounds:

Compound Name Key Structural Features Biological Activity/Applications Physicochemical Properties References
This compound 2,4-dimethylpyrimidine + -CH2NH2 Limited direct data; inferred enzyme modulation potential Likely moderate solubility due to methyl groups
4,6-Dichloro-5-methoxypyrimidine 4,6-dichloro + 5-methoxy substituents Pharmaceutical intermediate; structural analog for pyrimidine-based drugs Low solubility (chloro groups increase hydrophobicity)
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine Imidazothiazole + N,N-dimethylmethanamine COX-2 inhibition (IC50 = 1.2 μM) Enhanced lipophilicity (methylsulfonyl group)
Thiourea derivatives of methanamine (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) Methanamine + benzimidazole/aryl groups Antimicrobial activity (Staphylococcus aureus, Pseudomonas aeruginosa) Variable solubility depending on substituents
Key Observations:
  • Biological Activity : The N,N-dimethylmethanamine moiety in imidazothiazole derivatives (IC50 ~1.2 μM) suggests that dimethylation can improve potency, possibly by modulating electronic or steric interactions .
  • Antimicrobial Applications : Thiourea-functionalized methanamine derivatives demonstrate that the methanamine group can serve as a scaffold for antimicrobial agents, though activity depends on auxiliary functional groups .

Physicochemical Properties

  • Solubility : Methanamine derivatives generally exhibit moderate solubility in polar solvents. Methyl and halogen substituents (e.g., in 4,6-dichloro-5-methoxypyrimidine) reduce solubility due to increased hydrophobicity .
  • Lipophilicity : The 2,4-dimethyl groups in the target compound may enhance membrane permeability compared to polar analogs like 5-(2-hydroxyethyl)pyrimidin-2,4-dione .

Preparation Methods

Reduction of 2,4-Dimethyl-5-pyrimidinecarboxaldehyde

A common laboratory synthesis route involves the reduction of 2,4-dimethyl-5-pyrimidinecarboxaldehyde to the corresponding alcohol, (2,4-dimethylpyrimidin-5-yl)methanol, which can then be converted to the methanamine derivative through amination.

  • Reagents and Conditions: Sodium tetrahydroborate (NaBH4) in methanol at room temperature is used for the reduction step. After completion, water is added to quench the reaction, and the mixture is cooled to isolate the product.
  • Subsequent Amination: The hydroxymethyl group can be transformed into a methanamine group via substitution reactions with ammonia or amine sources under appropriate conditions (e.g., catalytic hydrogenation or nucleophilic substitution).

This method is well-established for producing high-purity intermediates and can be scaled for industrial applications by optimizing temperature, solvent, and reagent concentrations to improve yields and purity.

Alternative Synthetic Approaches

Halogenation and Nucleophilic Substitution

Another strategy involves halogenation at the 5-position of the pyrimidine ring, typically generating 2,4-dimethyl-5-halopyrimidine intermediates. These halogenated intermediates undergo nucleophilic substitution with ammonia or amine nucleophiles to afford (2,4-dimethylpyrimidin-5-yl)methanamine.

  • Example: Reaction of 2,4-dimethyl-5-chloropyrimidine with ammonia under microwave irradiation or conventional heating.
  • Advantages: Microwave-assisted synthesis can significantly reduce reaction times and increase yields compared to traditional reflux methods (e.g., 90% yield under microwave vs. 68% under reflux for 72 hours).

This approach is advantageous for its efficiency and potential eco-friendly solvent use, such as ethanol or water, which aligns with green chemistry principles.

Advanced Synthetic Routes from Related Pyrimidine Derivatives

Research into analogues of pyrimidine derivatives has revealed sophisticated multi-step synthetic sequences involving:

  • Formation of thiazolamine or aminothiazole intermediates,
  • Functional group transformations including acetylation, deprotection, and coupling reactions,
  • Use of palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) to introduce amine functionalities,
  • Microwave-assisted reactions to improve reaction kinetics and yields.

These methods, while more complex, provide routes to structurally diverse analogues of this compound and related compounds with potential biological activity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Reduction of 2,4-dimethyl-5-pyrimidinecarboxaldehyde 2,4-dimethyl-5-pyrimidinecarboxaldehyde NaBH4 in MeOH, room temp, then amination ~85-90 Straightforward, scalable, high purity
Halogenation + Nucleophilic Substitution 2,4-dimethyl-5-chloropyrimidine NH3, microwave irradiation or reflux heating 68-90 MW irradiation improves yield and reduces time
Multi-step synthesis via thiazolamine intermediates Acetophenone derivatives and others Pd-catalysis, acetylation, microwave heating Variable Complex, allows analogues synthesis

Research Findings and Optimization Notes

  • Microwave Irradiation: Demonstrated to enhance reaction rates and yields in nucleophilic substitution on halogenated pyrimidines, attributed to better absorption by polar reagents and intermediates.
  • Solvent Effects: Use of environmentally benign solvents such as ethanol and water has been shown to maintain high yields while improving the sustainability of the process.
  • Catalytic Systems: Palladium-catalyzed coupling reactions enable the introduction of amine groups with high selectivity and functional group tolerance, facilitating the synthesis of complex derivatives.
  • Intramolecular Interactions: Studies on related pyrimidine analogues indicate that intramolecular interactions (e.g., sulfur-nitrogen nonbonding) can influence conformational stability, which may affect reactivity and biological activity.

Q & A

Q. What synthetic routes are recommended for (2,4-Dimethylpyrimidin-5-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with a pyrimidine core substituted with methyl groups at positions 2 and 4. A nucleophilic substitution or reductive amination reaction introduces the methanamine group at position 5. For example, formaldehyde can react with a pre-functionalized pyrimidine derivative under basic conditions (e.g., NaOH) to introduce the hydroxymethyl intermediate, followed by amination . Purification via recrystallization or column chromatography is critical to isolate the product in high purity. Reaction efficiency depends on solvent polarity, temperature (optimized between 50–80°C), and catalyst selection (e.g., palladium for hydrogenation steps).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methyl group positions and methanamine connectivity.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
  • X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are synthesized .

Q. How can researchers optimize the aqueous solubility of this compound for biological assays?

  • Methodological Answer : Solubility is enhanced by:
  • Adjusting pH to protonate the amine group (pKa ~9–10), increasing hydrophilicity.
  • Using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
  • Derivatization with polar moieties (e.g., PEGylation) while retaining bioactivity .

Advanced Research Questions

Q. What experimental strategies elucidate interactions between this compound and riboswitches or enzymes?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (association/dissociation rates) to riboswitch RNA or protein targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (KDK_D) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S).
  • Crystallography/Cryo-EM : Resolves 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .

Q. How can contradictory data in biological activity assays (e.g., variable IC50_{50} values) be resolved?

  • Methodological Answer :
  • Reprodubility Checks : Replicate assays across independent labs with standardized protocols.
  • Control Experiments : Verify target specificity using knockout cell lines or competitive inhibitors.
  • Dose-Response Curves : Use 8–12 concentration points to minimize variability in EC50_{50}/IC50_{50} calculations.
  • Meta-Analysis : Compare datasets across published studies to identify confounding factors (e.g., cell type differences) .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with absorption/distribution.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration).
  • CYP450 Metabolism Prediction : Tools like SwissADME identify potential metabolic hotspots (e.g., N-methylation sites) .

Q. How can metabolomic profiling elucidate the metabolic fate of this compound in vitro?

  • Methodological Answer :
  • LC-MS/MS : Track parent compound and metabolites in hepatocyte or microsomal incubations.
  • Stable Isotope Labeling : Use 13^{13}C/15^{15}N-labeled analogs to trace metabolic pathways.
  • Enzyme Inhibition Assays : Identify cytochrome P450 isoforms responsible for oxidation/N-demethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dimethylpyrimidin-5-yl)methanamine
Reactant of Route 2
(2,4-Dimethylpyrimidin-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.